molecular formula C12H17ClN2O3 B1489985 Ethyl (4-(azetidin-3-yloxy)phenyl)carbamate hydrochloride CAS No. 2098119-96-9

Ethyl (4-(azetidin-3-yloxy)phenyl)carbamate hydrochloride

Cat. No. B1489985
CAS RN: 2098119-96-9
M. Wt: 272.73 g/mol
InChI Key: ZOLWENDALCGJDZ-UHFFFAOYSA-N
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Description

Carbamates are a class of organic compounds which are formally derived from carbamic acid . They are used in a variety of applications, including as insecticides, pharmaceuticals, and in polyurethane foams .


Synthesis Analysis

Carbamates can be synthesized through several methods. One common method is the reaction of an amine with a chloroformate . Another method involves the reaction of an isocyanate with an alcohol .


Molecular Structure Analysis

Carbamates have the general formula R2NC(O)OR, where R and R’ can be a variety of functional groups . The specific structure of “Ethyl (4-(azetidin-3-yloxy)phenyl)carbamate hydrochloride” would depend on the specific groups present in the molecule.


Chemical Reactions Analysis

Carbamates can undergo a variety of reactions. In water solutions, the carbamate anion slowly equilibrates with the ammonium cation and the carbonate or bicarbonate anions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific carbamate would depend on its structure. For example, ethyl carbamate is a white solid with a melting point of 46 to 50 °C and a boiling point of 182 to 185 °C .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A series of Schiff base and azetidinone derivatives have been synthesized and evaluated for their antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli (Vashi & Naik, 2004).
  • Novel phenyl azetidines and their derivatives have shown potential as antimicrobial agents through systematic synthesis and characterization (Doraswamy & Ramana, 2013).
  • Compounds with azetidinone cores have been developed for their biological activity, particularly in targeting bacterial and fungal infections, highlighting the importance of this scaffold in drug discovery (Shah & Patel, 2012).

Key Intermediates for Antibiotic Synthesis

  • Azetidinone derivatives are key intermediates in the synthesis of carbapenem and penem antibiotics, vital for treating bacterial infections. Research has focused on optimizing synthesis methods for these critical intermediates (Hou Zeng-ru, 2010).
  • The development of new azetidinone building blocks has been explored for their application in creating carbapenems, demonstrating the versatility of this compound in antibiotic synthesis (Khasanova et al., 2019).

Chemical Transformations and Process Optimization

  • Research into the chemical transformations of alkyl (4-aminophenyl)carbamates, closely related to the chemical structure of interest, has been conducted to explore the synthesis of novel derivatives with potential biological activities (Velikorodov et al., 2013).
  • Optimized processes for synthesizing key intermediates like 1-β-methyl azetidinone for carbapenem antibiotics have been developed, highlighting the importance of process engineering in pharmaceutical manufacturing (Tewari et al., 2005).

Safety And Hazards

Carbamates can pose various safety hazards. For example, ethyl carbamate is a carcinogen and is harmful if swallowed .

Future Directions

The future directions for research and development of carbamates would depend on their specific applications. For example, there is ongoing research into the use of carbamates in pharmaceuticals and pesticides .

properties

IUPAC Name

ethyl N-[4-(azetidin-3-yloxy)phenyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3.ClH/c1-2-16-12(15)14-9-3-5-10(6-4-9)17-11-7-13-8-11;/h3-6,11,13H,2,7-8H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLWENDALCGJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)OC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (4-(azetidin-3-yloxy)phenyl)carbamate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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